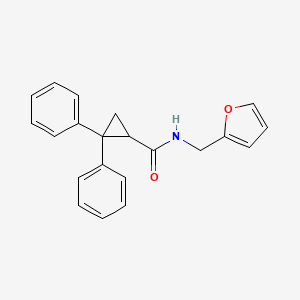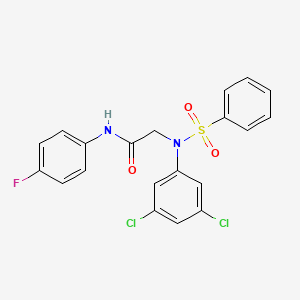
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFG-16, is a chemical compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. GlyT1 is a protein that plays a crucial role in the regulation of the neurotransmitter glycine, which is involved in numerous physiological processes, including the modulation of the N-methyl-D-aspartate (NMDA) receptor. DFG-16 has been extensively studied for its potential as a therapeutic agent in various neurological and psychiatric disorders.
Mechanism of Action
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which results in an increase in extracellular glycine levels. This, in turn, leads to an enhancement of NMDA receptor function, which is critical for synaptic plasticity and cognitive function. N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase extracellular glycine levels in various brain regions, including the prefrontal cortex and hippocampus. This, in turn, leads to an enhancement of NMDA receptor function, which has been linked to improvements in cognitive function and memory. N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a research tool. It is highly selective for GlyT1, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high brain penetration and a long half-life. However, N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several limitations as a research tool. It is a relatively new compound, and its long-term safety and efficacy have not been established. It is also expensive and difficult to synthesize, which limits its availability for research purposes.
Future Directions
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has significant potential as a therapeutic agent in various neurological and psychiatric disorders. Future research should focus on further elucidating its mechanism of action and identifying its potential therapeutic targets. Additionally, studies should investigate the long-term safety and efficacy of N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in humans, as well as its potential as a combination therapy with other drugs. Finally, research should explore the use of N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool for investigating the role of glycine and NMDA receptor function in various physiological and pathological conditions.
Synthesis Methods
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step synthetic route that involves the reaction of various reagents, including 3,5-dichloroaniline, 4-fluoroaniline, and phenylsulfonyl chloride. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Scientific Research Applications
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been investigated as a potential treatment for neuropathic pain and drug addiction.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-14-10-15(22)12-18(11-14)25(29(27,28)19-4-2-1-3-5-19)13-20(26)24-17-8-6-16(23)7-9-17/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMMJCFQGWETEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)
![6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)
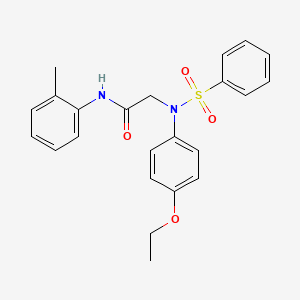
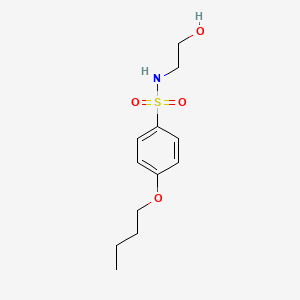
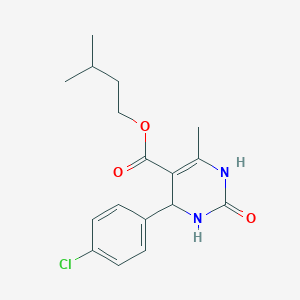
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4929633.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)
![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
